6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15079975
InChI: InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26)
SMILES:
Molecular Formula: C19H26BrN3O2S
Molecular Weight: 440.4 g/mol

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide

CAS No.:

Cat. No.: VC15079975

Molecular Formula: C19H26BrN3O2S

Molecular Weight: 440.4 g/mol

* For research use only. Not for human or veterinary use.

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide -

Specification

Molecular Formula C19H26BrN3O2S
Molecular Weight 440.4 g/mol
IUPAC Name 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide
Standard InChI InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26)
Standard InChI Key STYQQTVHFIJQHK-UHFFFAOYSA-N
Canonical SMILES CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S

Introduction

The compound 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a complex organic molecule belonging to the quinazoline family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with a bromo substituent, an oxo group, and a sulfanylidene moiety, which contribute to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide typically involves several key steps, similar to other quinazoline derivatives. These steps often include the formation of the quinazoline core through condensation reactions, followed by the introduction of the bromo and sulfanylidene groups. The final step involves the attachment of the N-(3-methylbutyl)hexanamide moiety through amide bond formation.

Biological Activities

Quinazoline derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide, are known for their diverse pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities. The specific biological activities of this compound would depend on its ability to interact with biological targets, such as enzymes or receptors, which can be influenced by its functional groups.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-OnesQuinazolin-4-one core with bromo and methyl substitutionsAntimicrobial and anti-inflammatory activities
4-Aminoquinazoline DerivativesSimilar bicyclic structureInhibitory effects on kinases
6-(6-Bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamideQuinazolinone core with indole moietyAnticancer, anti-inflammatory, and antimicrobial activities

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